Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate
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Overview
Description
Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethyl, nitro, and methylsulfonyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that exert different biological effects .
Comparison with Similar Compounds
- Ethyl 2-amino-5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)benzoate
- Ethyl 5-[(methylsulfonyl)oxy]-4-oxobicyclo[5.1.1]nonane-3-carboxylate
Comparison: Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .
Biological Activity
Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate, with the CAS number 23721-22-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C15H22N2O10S2, indicating a complex structure that contributes to its biological properties. The presence of nitro and sulfonyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Research indicates that compounds with similar structures often act through mechanisms such as:
- Inhibition of DNA repair : Nitro-containing compounds can induce DNA damage, leading to apoptosis in cancer cells.
- Microtubule destabilization : Some derivatives have shown the ability to inhibit microtubule assembly, disrupting mitotic processes in cancer cells.
- Hypoxia-selective cytotoxicity : Certain nitroaromatic compounds exhibit enhanced cytotoxic effects under hypoxic conditions, a common feature in solid tumors.
Anticancer Activity
In various studies, this compound has demonstrated promising anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10 | Apoptosis induction |
A549 (Lung Cancer) | 15 | Microtubule destabilization |
HeLa (Cervical) | 12 | DNA damage and repair inhibition |
Case Studies
- Combination Therapy : In a study evaluating the compound's efficacy in combination with standard chemotherapeutics, it was found to enhance the anticancer effects of doxorubicin in hypoxic tumor models. This suggests that this compound could be a valuable adjunct in cancer treatment regimens.
- Preclinical Trials : Preclinical trials have indicated that this compound can significantly reduce tumor size in xenograft models when administered alongside radiotherapy, highlighting its potential as a radiosensitizer.
Toxicity and Safety Profile
While promising, the safety profile of this compound must be assessed thoroughly. Early-stage toxicity studies suggest manageable side effects; however, further clinical trials are necessary to establish a comprehensive safety profile.
Properties
CAS No. |
23721-22-4 |
---|---|
Molecular Formula |
C15H22N2O10S2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 5-[bis(2-methylsulfonyloxyethyl)amino]-2-nitrobenzoate |
InChI |
InChI=1S/C15H22N2O10S2/c1-4-25-15(18)13-11-12(5-6-14(13)17(19)20)16(7-9-26-28(2,21)22)8-10-27-29(3,23)24/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
MDWAUGBOVGJDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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